DLin-KC2-DMA (full name: 2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1,3]-dioxolane) is an ionizable cationic lipid widely studied for its role in lipid nanoparticle (LNP) formulations used in gene delivery. [, , , , , , , , , , ] Its cationic nature at physiological pH allows for complexation with negatively charged nucleic acids like siRNA and DNA, encapsulating them within LNPs for targeted delivery into cells. [, , , , , ] DLin-KC2-DMA's structure, particularly its ionizable amine headgroup and two linoleyl lipid tails, contributes significantly to the LNP's ability to escape endosomes and release its genetic cargo into the cytoplasm, making it a crucial component for effective gene silencing and expression. [, , , , ]
DLin-KC2-DMA is a synthetic cationic lipid that plays a crucial role in the formulation of lipid nanoparticles for the delivery of nucleic acids, particularly messenger RNA and small interfering RNA. This compound has gained attention due to its enhanced efficacy compared to its predecessors, such as DLin-DMA, particularly in terms of transfection potency and biocompatibility. The compound's structure includes a dimethylamino group, which contributes to its ionizable nature, allowing it to adapt to various pH environments during delivery processes.
DLin-KC2-DMA is classified as an ionizable cationic lipid. It was developed through modifications of earlier lipid formulations aimed at improving the delivery of nucleic acids. The compound is derived from a series of modifications starting from N,N-dimethyl-3-aminopropane, leading to its current form, which has shown significant improvements in nucleic acid delivery systems .
The synthesis of DLin-KC2-DMA involves several steps, typically starting with the preparation of the amine head group followed by the introduction of hydrophobic tails. The synthesis process can include:
The resulting compound has a pKa of approximately 6.7, which allows it to be protonated under acidic conditions, enhancing its ability to interact with negatively charged nucleic acids .
DLin-KC2-DMA features a complex molecular structure characterized by:
The chemical formula for DLin-KC2-DMA can be represented as C₃₁H₅₉N₂O₂, highlighting its large hydrophobic component relative to its polar head group. The structural configuration allows for effective self-assembly into lipid nanoparticles when mixed with nucleic acids .
DLin-KC2-DMA participates in several key chemical reactions during its application in drug delivery:
These reactions are critical for the successful delivery and efficacy of therapeutic nucleic acids .
The mechanism by which DLin-KC2-DMA facilitates nucleic acid delivery involves several steps:
This multi-step process enhances the bioavailability and effectiveness of RNA-based therapeutics .
DLin-KC2-DMA exhibits several important physical and chemical properties:
DLin-KC2-DMA is primarily used in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: